molecular formula C14H17NO3S B2989257 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide CAS No. 1421489-35-1

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide

Cat. No. B2989257
CAS RN: 1421489-35-1
M. Wt: 279.35
InChI Key: OPOGYXGIHQDCCL-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide, also known as FMME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Conformational Preferences in Arylamides

A study by Galan et al. (2013) explored the conformational preferences of furan- and thiophene-based arylamides, which are important for foldamer building blocks. They found significant differences in conformational rigidity between compounds, influenced by intramolecular hydrogen bonding and solvent polarity.

Photovoltaic Applications

Se Hun Kim et al. (2011) synthesized phenothiazine derivatives with furan linkers and tested them in dye-sensitized solar cells. They observed a notable improvement in solar energy-to-electricity conversion efficiency with furan as a linker.

Maillard Reaction Products

In a study by Hofmann (1998), the formation of colored Maillard reaction products was examined. They identified key compounds formed during the reaction, highlighting the role of furan derivatives in these processes.

Metallation Properties

Barcock et al. (1994) investigated the metallation properties of thiophene and furan imidate derivatives. They found unique regioselectivity in the lithiation process, differing from oxazolino functionality.

Therapeutic Potential

Bonilla-Castañeda et al. (2022) synthesized a furan-2-carboxamide derivative with potential as a therapeutic agent. The compound exhibits properties like anticancer, antibacterial, and anti-inflammatory effects.

Electrochemical Applications

Konstantinov et al. (1971) demonstrated the electrochemical oxidation of furan-2-carboxylic acids. They showed the formation of N-(2-furoyloxymethyl)-N-methylformamide, highlighting the electrochemical applications of furan derivatives.

Novel Synthesis of Grisane System

Ahbab et al. (1976) presented a new synthesis method for the grisane system, using furan as a key component. This study offers insights into the synthesis of complex organic compounds involving furan derivatives.

Antiprotozoal Agents

Ismail et al. (2004) synthesized furan-based compounds with potential as antiprotozoal agents. Their study shows the role of furan derivatives in developing new pharmaceuticals.

Polymerization of Furanic-Aliphatic Polyamides

Jiang et al. (2015) explored the enzymatic polymerization of furan-2,5-dicarboxylic acid-based polyamides. They found these compounds to be sustainable alternatives to traditional polyamides, with applications in high-performance materials.

EGFR Inhibitors and Anticancer Agents

Z. Lan et al. (2017) developed furan-2-ylmethyl-indole-3-carboxamide derivatives as EGFR inhibitors and anticancer agents. They evaluated their cytotoxic activities against various cancer cell lines, demonstrating the anticancer potential of furan derivatives.

properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-11-7-13(19-10-11)14(16)15(4-6-17-2)8-12-3-5-18-9-12/h3,5,7,9-10H,4,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOGYXGIHQDCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N(CCOC)CC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide

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